molecular formula C15H17N3O2S B14802425 1-Benzyl-4-(2-nitro-3-thienyl)piperazine

1-Benzyl-4-(2-nitro-3-thienyl)piperazine

Cat. No.: B14802425
M. Wt: 303.4 g/mol
InChI Key: ZKVIDOKDAAIBBG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-nitro-3-thienyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 2-nitro-3-thienyl substituent at the N4 position.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

1-benzyl-4-(2-nitrothiophen-3-yl)piperazine

InChI

InChI=1S/C15H17N3O2S/c19-18(20)15-14(6-11-21-15)17-9-7-16(8-10-17)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2

InChI Key

ZKVIDOKDAAIBBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(SC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2-nitro-3-thienyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2-nitro-3-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-nitro-3-thienyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

    Reduction of the nitro group: 1-Benzyl-4-(2-amino-3-thienyl)piperazine.

    Substitution of the benzyl group: Various substituted piperazines with different functional groups.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-nitro-3-thienyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and thienyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Compounds:

  • 1-Benzyl-4-(5-nitroaryl-thiadiazolyl)piperazine (): Features a 1,3,4-thiadiazole ring substituted with a nitroaryl group.
  • 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (): Replaces the thienyl group with a nitropyridine ring. Pyridine’s electron-deficient nature may increase metabolic stability compared to thienyl derivatives .
  • 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (): Bromine substituents introduce steric bulk and lipophilicity, which could reduce solubility but enhance membrane permeability .

Impact of Nitro Group Positioning:

  • highlights that para-nitro substituents on phenylpiperazines reduce 5-HT1A receptor affinity. In contrast, the 2-nitro-3-thienyl group in the target compound may mitigate this effect due to the thiophene ring’s electron-rich nature .

Receptor Binding and Selectivity:

  • 5-HT1A Receptor Affinity (): Piperazines with acetylated coumarin linkers and ortho/meta-phenyl substituents show subnanomolar 5-HT1A binding. However, nitro groups on phenyl rings reduce affinity. The thienyl-nitro group in the target compound may offer a balance between selectivity and potency .
  • 5-HT6 Receptor Activity (): 1-Benzyl-4-(piperazin-1-yl)-1H-indole derivatives exhibit moderate 5-HT6 binding (Ki = 72–916 nM). The nitro-thienyl group’s steric effects could further modulate receptor interactions .

Antimicrobial Activity ():**

  • 1-Benzyl-4-(5-nitro-2-furfurylideneamino)piperazine inhibits Bacillus subtilis. coli) is unlikely .

Physicochemical Properties

Solubility and pKa ():**

  • Piperazines with ethylene spacers (e.g., 8ac, 8ad) exhibit higher aqueous solubility (80+ μM) and pKa ~6–7 due to reduced planarity. The target compound’s direct benzyl-thienyl attachment may lower solubility (<20 μM) unless mitigated by the nitro-thienyl group’s polarity .

Metabolic Stability ():**

  • Piperazine rings are metabolic hotspots prone to deethylation and oxidation . The nitro-thienyl group’s electron-withdrawing effects could slow N-oxide formation, enhancing stability compared to unsubstituted benzylpiperazines .

Data Table: Comparative Analysis of Key Compounds

Compound Name Key Substituent Biological Activity Solubility (μM) Metabolic Stability References
1-Benzyl-4-(2-nitro-3-thienyl)piperazine 2-nitro-3-thienyl Hypothesized 5-HT1A/5-HT6 modulation <20 (predicted) Moderate N/A
1-Benzyl-4-(5-nitroaryl-thiadiazolyl)piperazine 5-nitroaryl-thiadiazole Not reported Not reported Low (thiadiazole)
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine 3-nitropyridine Not reported ~60–80 High
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine 5-bromopyridine Not reported ~60–80 Moderate
1-Benzyl-4-(5-nitro-2-furfurylideneamino)piperazine 5-nitro-furfurylideneamino Anti-B. subtilis Not reported Low

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